molecular formula C14H17NO2 B8207375 2-(7-Azabicyclo[2.2.1]heptan-7-yl)-2-phenylacetic acid

2-(7-Azabicyclo[2.2.1]heptan-7-yl)-2-phenylacetic acid

Cat. No.: B8207375
M. Wt: 231.29 g/mol
InChI Key: ZPZQHSNTACFFLT-UHFFFAOYSA-N
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Description

2-(7-Azabicyclo[221]heptan-7-yl)-2-phenylacetic acid is a compound that features a bicyclic structure with a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Azabicyclo[221]heptan-7-yl)-2-phenylacetic acid typically involves the formation of the 7-azabicyclo[22One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to introduce the phenylacetic acid moiety.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the synthetic routes used in laboratory settings. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be necessary to achieve high yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(7-Azabicyclo[2.2.1]heptan-7-yl)-2-phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

2-(7-Azabicyclo[2.2.1]heptan-7-yl)-2-phenylacetic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: The compound’s unique structure makes it a candidate for use in materials science and catalysis.

Mechanism of Action

The mechanism of action of 2-(7-Azabicyclo[2.2.1]heptan-7-yl)-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The phenylacetic acid moiety may also play a role in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    7-Azabicyclo[2.2.1]heptane: This compound shares the bicyclic core but lacks the phenylacetic acid moiety.

    Phenylacetic acid: This compound contains the phenylacetic acid group but lacks the bicyclic structure.

Uniqueness

2-(7-Azabicyclo[221]heptan-7-yl)-2-phenylacetic acid is unique due to the combination of the bicyclic structure and the phenylacetic acid moiety

Properties

IUPAC Name

2-(7-azabicyclo[2.2.1]heptan-7-yl)-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c16-14(17)13(10-4-2-1-3-5-10)15-11-6-7-12(15)9-8-11/h1-5,11-13H,6-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZQHSNTACFFLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1N2C(C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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